molecular formula C7H7BrClN B13128074 5-Bromo-2-chloro-4-ethylpyridine

5-Bromo-2-chloro-4-ethylpyridine

Cat. No.: B13128074
M. Wt: 220.49 g/mol
InChI Key: ZKKSCTLYOYMOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-4-ethylpyridine is a halogen-substituted pyridine derivative that serves as a high-value synthetic intermediate in advanced organic chemistry and drug discovery research. This compound features a pyridine ring functionalized with bromo, chloro, and ethyl substituents, a pattern that confers distinct reactivity and makes it a strategic building block for constructing complex molecules. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, where the bromine atom acts as a superior leaving group. The chlorine atom at the 2-position offers potential for further regioselective functionalization or serves as a stabilizing element in the molecular framework. The ethyl group contributes to increased lipophilicity, which can be a critical parameter in optimizing the pharmacokinetic properties of potential drug candidates during medicinal chemistry campaigns. Researchers utilize this compound in the synthesis of targeted libraries for screening against various biological pathways. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. For R&D use only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-bromo-2-chloro-4-ethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3

InChI Key

ZKKSCTLYOYMOJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1Br)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Chloro 4 Ethylpyridine and Analogous Dihalogenated Pyridines

Established Synthetic Pathways for Halopyridines

The synthesis of halopyridines can be broadly categorized into three main strategies: regioselective halogenation of a pre-existing pyridine (B92270) ring, construction of the substituted pyridine ring from acyclic precursors, and modification of an already halogenated pyridine through halogen exchange reactions.

Regioselective Halogenation Approaches for Pyridine Rings

Direct halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. nih.gov Consequently, harsh reaction conditions are frequently required, and controlling the position of halogenation (regioselectivity) can be difficult. nih.gov

Several strategies have been developed to overcome these challenges:

Electrophilic Halogenation: This approach typically requires strong acids or Lewis acids to activate the pyridine ring and potent electrophilic halogenating agents. nih.gov The position of substitution is influenced by the electronic properties of existing substituents on the ring. youtube.com For instance, electron-donating groups generally direct incoming electrophiles to the ortho and para positions. youtube.com

Radical Halogenation: Performed at high temperatures, radical halogenation is less sensitive to the electronic effects of the pyridine ring, often leading to mixtures of products. youtube.com

Directed Metalation: This technique involves the use of a directing group to position a metalating agent (like a strong base) at a specific site on the pyridine ring. The resulting organometallic intermediate can then be quenched with an electrophilic halogen source. znaturforsch.com This method offers excellent regiocontrol.

Use of Pyridine N-oxides: Activation of the pyridine ring can be achieved by forming the corresponding N-oxide. This increases the electron density of the ring, facilitating electrophilic substitution, particularly at the 4-position. nih.gov The N-oxide can be subsequently removed.

A variety of halogenating agents are employed in these reactions, as detailed in the table below.

Halogenating Agent Reaction Type Typical Substrates Reference
N-Bromosuccinimide (NBS)Electrophilic BrominationActivated pyridines (e.g., aminopyridines) guidechem.com
Phosphorus Pentachloride (PCl5)ChlorinationPyridinones, hydroxypyridines chemicalbook.com
1,1,2-trichloro-1,2,2-trifluoroethaneChlorinationLithiated pyridines guidechem.com
IodineIodinationLithiated pyridines youtube.com

Ring Synthesis Strategies for Substituted Pyridines

An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself from acyclic precursors, incorporating the desired substituents during the synthesis. This approach offers a high degree of flexibility in accessing a wide range of substitution patterns.

Key ring-forming strategies include:

Hantzsch Pyridine Synthesis: A classic method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. mdpi.comyoutube.com

[3+3] Annulation Reactions: These methods involve the reaction of a three-atom component with another three-atom component to form the six-membered pyridine ring. For example, β-enaminonitriles can react with β,β-dichloromethyl peroxides in a metal-free annulation. mdpi.com

Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions of azadienes with alkenes or alkynes can be a powerful tool for constructing the pyridine core. baranlab.org

Cascade Reactions: Multi-step reactions that occur in a single pot can provide efficient access to highly substituted pyridines. For instance, a copper-catalyzed cross-coupling followed by electrocyclization and oxidation can yield polysubstituted pyridines from readily available starting materials. nih.gov

The choice of ring synthesis strategy depends on the desired substitution pattern and the availability of starting materials.

Halogen Exchange Reactions (Halex) on Halogenated Pyridine Systems

Halogen exchange (Halex) reactions provide a route to synthesize halopyridines that may be difficult to obtain directly. In these reactions, one halogen atom on the pyridine ring is replaced by another. This is often driven by the relative bond strengths and the reaction conditions.

A notable and complex variation is the "halogen dance" reaction. This is a base-catalyzed isomerization where a halogen atom migrates from one position to another on the pyridine ring. nih.govclockss.org This rearrangement often proceeds through a series of deprotonation and metal-halogen exchange steps, allowing for the synthesis of substitution patterns that are not accessible through direct halogenation. nih.gov For example, 3-bromo-2-chloropyridine (B150940) can undergo a halogen dance to form a lithiated intermediate that can be trapped to produce a tetrasubstituted pyridine. nih.gov

Specific Synthetic Routes for Bromochloropyridines

The synthesis of pyridines containing both bromine and chlorine atoms, such as 5-bromo-2-chloro-4-ethylpyridine, requires careful planning to ensure the correct placement of each halogen.

Sequential Halogenation and Chlorination/Bromination of Pyridine Precursors

A common and direct approach involves the stepwise introduction of the halogen atoms onto a suitable pyridine precursor. The order of halogenation is critical and depends on the directing effects of the substituents already present on the ring.

For example, to synthesize a compound like 5-bromo-2,4-dichloropyridine, one could start with a substituted pyridine and introduce the halogens sequentially. A reported synthesis starts with 2-amino-4-chloropyridine. guidechem.com

Synthetic Scheme for 5-Bromo-2,4-dichloropyridine:

Step Starting Material Reagents Intermediate/Product Yield Reference
1. Bromination2-Amino-4-chloropyridineN-Bromosuccinimide (NBS), Dichloromethane2-Amino-5-bromo-4-chloropyridine87% guidechem.com
2. Diazotization/Chlorination2-Amino-5-bromo-4-chloropyridineSodium nitrite, Concentrated HCl, Cuprous chloride5-Bromo-2,4-dichloropyridine68% guidechem.com

This method highlights the use of an amino group to direct the initial bromination to the 5-position, followed by its conversion to a chloro group via a Sandmeyer-type reaction.

Synthesis from Aminopyridine Derivatives via Diazotization-Halogenation

The diazotization of aminopyridines followed by a Sandmeyer or related reaction is a versatile and widely used method for introducing halogens onto the pyridine ring. The amino group can be readily converted into a diazonium salt, which is an excellent leaving group and can be displaced by various nucleophiles, including halides.

As demonstrated in the synthesis of 5-bromo-2,4-dichloropyridine, an amino group at the 2-position can be replaced by a chlorine atom. guidechem.com This strategy is particularly useful for accessing substitution patterns that are not easily achieved by direct halogenation. The reaction conditions, such as temperature and the choice of copper salt, are crucial for achieving high yields.

Industrial Process Scale-Up Considerations for Related Halogenated Pyridine Intermediates

The transition from laboratory-scale synthesis to industrial production of halogenated pyridine intermediates is fraught with challenges that necessitate careful consideration of process chemistry and engineering. Key areas of focus include:

Reaction Control and Safety: Many of the reactions involved in the synthesis of halogenated pyridines, such as bromination and chlorination, utilize hazardous reagents like elemental bromine, N-bromosuccinimide, and thionyl chloride. guidechem.comenvironmentclearance.nic.in On a large scale, the exothermic nature of these reactions requires robust thermal management systems to prevent runaway reactions. The handling and storage of these corrosive and toxic materials also demand stringent safety protocols and specialized equipment.

Purification and Impurity Profile: Achieving high purity of the final product is critical, especially for pharmaceutical and agrochemical applications. The presence of regioisomers and other byproducts from halogenation reactions can complicate purification. youtube.com Industrial-scale purification methods, such as distillation and crystallization, must be optimized to efficiently remove these impurities.

Waste Management: The synthesis of halogenated pyridines often generates significant amounts of acidic and halogenated waste streams. environmentclearance.nic.in Environmentally responsible and cost-effective waste treatment and disposal methods are crucial for sustainable industrial production. This may involve neutralization, solvent recovery, and incineration of hazardous waste.

Advanced Synthetic Techniques Applicable to Dihaloalkylpyridine Synthesis

Recent advancements in synthetic chemistry offer promising avenues for the more efficient and selective synthesis of dihaloalkylpyridines.

Catalytic Methods in Halopyridine Synthesis

Catalytic methods are increasingly being employed to overcome the challenges associated with the halogenation of electron-deficient pyridine rings. These methods often offer milder reaction conditions and improved regioselectivity compared to traditional approaches. For instance, the use of copper(I) chloride as a catalyst has been demonstrated in the synthesis of halogenated pyridines through the addition of polyhaloacetonitriles to olefins. Such catalytic approaches can provide alternative routes to these important intermediates.

Modern Approaches for C-H Functionalization of Pyridines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient way to introduce functional groups onto aromatic rings. The electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging, often requiring harsh reaction conditions. However, significant progress has been made in developing new catalytic systems to address this.

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, has been successfully applied to the C-H functionalization of pyridines. These methods can enable the direct introduction of alkyl, aryl, and other functional groups at specific positions on the pyridine ring. For example, iridium-catalyzed borylation has shown to be selective for the 3-position of certain pyridines.

Furthermore, photoredox catalysis has opened up new possibilities for the C-H functionalization of pyridines under mild conditions. These reactions utilize light to generate highly reactive radical intermediates that can then engage in C-H functionalization reactions.

Flow Chemistry Applications for Enhanced Synthesis Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of halogenated pyridines, particularly in an industrial setting. Key benefits include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions.

Precise Reaction Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

Improved Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactors.

Automation and High-Throughput Synthesis: Flow chemistry systems can be readily automated, enabling the rapid synthesis and screening of libraries of compounds for drug discovery and other applications.

The application of flow chemistry to the synthesis of pyridinium (B92312) salts has demonstrated the potential for improved efficiency and scalability. This technology holds significant promise for the safer and more efficient production of this compound and other dihaloalkylpyridine intermediates.

Reactivity Profiles and Derivatization Strategies of 5 Bromo 2 Chloro 4 Ethylpyridine Scaffolds

Transition-Metal Catalyzed Cross-Coupling Reactions at Halogenated Pyridine (B92270) Centers

The presence of both a bromine and a chlorine atom on the pyridine ring of 5-Bromo-2-chloro-4-ethylpyridine allows for selective functionalization through various transition-metal catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds, often influenced by the choice of catalyst, ligands, and reaction conditions, enables a stepwise and controlled introduction of diverse substituents. Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles. This inherent reactivity difference provides a basis for regioselective transformations.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org In the case of dihalogenated pyridines like this compound, the selectivity of the Suzuki-Miyaura coupling is a critical consideration.

Research on related dihalopyridines, such as 5-bromo-2-chloropyridine (B1630664), has shown that Suzuki-Miyaura coupling reactions with aryl boronic acids tend to occur selectively at the C5 position, where the bromine atom is located. rsc.org This selectivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the former more susceptible to oxidative addition by the palladium catalyst. rsc.orgresearchgate.net This principle allows for the preferential formation of a C-C bond at the 5-position of the pyridine ring while leaving the C-Cl bond at the 2-position intact for subsequent functionalization.

The reaction conditions for Suzuki-Miyaura coupling can be tailored to optimize yield and selectivity. A typical protocol involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or K₃PO₄, and a solvent system often comprising an organic solvent like 1,4-dioxane (B91453) and water. nih.govmdpi.com The choice of ligands can also influence the reaction's efficiency and selectivity.

Table 1: Representative Suzuki-Miyaura Coupling of a Dihalopyridine

Entry Halopyridine Substrate Boronic Acid Catalyst Base Solvent Product Yield (%)
1 5-Bromo-2-chloropyridine Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 2-Chloro-5-phenylpyridine >95

This table presents data extrapolated from similar dihalopyridine systems to illustrate the expected outcome for this compound.

The Sonogashira coupling reaction is a cornerstone for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orglibretexts.org For this compound, the Sonogashira coupling offers a pathway to introduce alkynyl moieties, which are valuable for further transformations or for their electronic and structural properties.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to proceed with high selectivity at the more reactive C-Br bond at the 5-position. libretexts.org This allows for the synthesis of 2-chloro-5-alkynyl-4-ethylpyridine derivatives. The reaction conditions generally involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed. nih.gov

Table 2: Illustrative Sonogashira Coupling Conditions

Entry Halide Substrate Alkyne Pd Catalyst Cu Co-catalyst Base Solvent
1 Aryl Iodide Phenylacetylene Pd(PPh₃)₄ CuI Et₃N THF

This table illustrates typical conditions for Sonogashira coupling reactions.

The Negishi coupling reaction provides a versatile method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, the Negishi coupling can be employed to introduce a wide range of alkyl and aryl groups. The general reactivity trend suggests that the coupling will preferentially occur at the C-Br bond. organic-chemistry.org This allows for the selective synthesis of 5-alkyl- or 5-aryl-2-chloro-4-ethylpyridines. The reaction typically utilizes a palladium catalyst such as Pd(PPh₃)₄ or a nickel catalyst like Ni(acac)₂. wikipedia.org The organozinc reagents can be prepared in situ or used as pre-formed compounds. organic-chemistry.org

Table 3: Key Features of Negishi Coupling

Feature Description
Organometallic Reagent Organozinc compounds (R-ZnX)
Catalyst Typically Palladium (e.g., Pd(PPh₃)₄) or Nickel complexes
Substrates Aryl, vinyl, alkyl halides and triflates

| Key Advantage | High functional group tolerance and broad scope of coupling partners |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgacsgcipr.org This reaction is of paramount importance in medicinal chemistry due to the prevalence of the arylamine motif in drug molecules.

In the context of this compound, Buchwald-Hartwig amination offers a direct route to introduce amino groups. Studies on similar dihalopyridines, such as 5-bromo-2-chloropyridine and 2,4-dichloropyridine, have demonstrated that the amination can be controlled to occur selectively at either the C2 or C5 position depending on the reaction conditions and the ligand used. researchgate.net For instance, using a palladium-Xantphos catalyst system, the amination of 5-bromo-2-chloropyridine proceeds with high regioselectivity at the C5 position. researchgate.net This selectivity allows for the synthesis of 5-amino-2-chloro-4-ethylpyridine derivatives, which can be further functionalized at the remaining chloro-substituted position. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base such as sodium tert-butoxide. nih.gov

Table 4: Ligand and Base Effects in Buchwald-Hartwig Amination

Ligand Base Common Application
Xantphos NaOtBu Selective amination of brominated positions
BINAP NaOtBu Coupling of primary amines

This table highlights common ligand-base combinations and their applications in Buchwald-Hartwig amination.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. libretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes. For this compound, the Heck reaction would enable the introduction of vinyl groups, leading to the formation of styryl-type pyridine derivatives.

Consistent with other cross-coupling reactions, the Heck reaction is expected to be selective for the more reactive C-Br bond at the 5-position. This would result in the formation of 2-chloro-4-ethyl-5-vinyl-substituted pyridines. The standard Heck reaction conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N). The choice of reaction parameters can influence the regioselectivity and stereoselectivity of the olefin insertion.

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly copper, can also be employed. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are well-established for the formation of C-C, C-N, C-O, and C-S bonds. rsc.orgnih.gov

In the context of this compound, copper catalysis can offer alternative or complementary reactivity to palladium-based systems. For instance, copper-catalyzed coupling of boronic acids with heteroaryl bromides has been reported. rsc.org These reactions often utilize an inexpensive copper catalyst and can be effective for a range of heterocyclic substrates. The conditions for copper-catalyzed couplings can vary significantly but often involve a copper(I) or copper(II) salt, a ligand, and a base, and may be carried out at elevated temperatures.

Nucleophilic Aromatic Substitution (SNAr) on this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings like pyridine. wikipedia.org The presence of electron-withdrawing groups and good leaving groups facilitates this reaction. In this compound, the pyridine nitrogen acts as an intrinsic electron-withdrawing feature, activating the ring for nucleophilic attack. youtube.comyoutube.com

In dihalogenated pyridines, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are most activated towards nucleophilic attack. This is because the anionic charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, a stabilizing interaction not possible with attack at the meta (3- and 5-) positions. wikipedia.orgstackexchange.com

For this compound, a nucleophile can theoretically attack the carbon at the 2-position (bearing the chloro group) or the 5-position (bearing the bromo group). The 2-position is significantly more activated due to its ortho relationship to the ring nitrogen. The 5-position, being meta to the nitrogen, is considerably less electrophilic and generally not susceptible to SNAr. Therefore, nucleophilic substitution is highly regioselective, occurring almost exclusively at the C2 position, leading to the displacement of the chloride. stackexchange.comstackexchange.com

The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I, which is inverse to the order seen in SN2 reactions. wikipedia.org This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly stabilizes the transition state, accelerating the attack. While chlorine and bromine have similar leaving group abilities, chlorine's greater electronegativity makes the carbon it's attached to more electrophilic, often favoring its displacement.

Table 1: Regioselectivity in SNAr Reactions of Dihalopyridines

Substrate Position of Attack Leaving Group Rationale for Selectivity
2-Chloro-5-bromopyridine C2 Cl C2 is ortho to the ring nitrogen, making it highly electrophilic. The negative charge in the Meisenheimer intermediate is stabilized by the nitrogen. stackexchange.comstackexchange.com
2-Bromo-4-chloropyridine C4 Cl Both C2 and C4 are activated. C4 (para) is sterically more accessible than C2 (ortho). stackexchange.com
2,4-Dichloropyridine C4 Cl C4 is generally favored over C2 due to reduced steric hindrance from the nucleophile's approach. stackexchange.com

The substituents on the pyridine ring play a critical role in modulating the reactivity towards nucleophiles.

Ethyl Group (at C4): The 4-ethyl group is a weak electron-donating group (EDG) through induction. EDGs generally decrease the electrophilicity of the pyridine ring, slightly deactivating it towards SNAr compared to an unsubstituted pyridine. However, its effect is modest and does not prevent the reaction at the highly activated C2 position.

Chloro Group (at C2): As the leaving group, the chlorine atom's primary role is to be displaced. Its electronegativity makes the C2 carbon electrophilic, facilitating the initial nucleophilic attack.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. youtube.comgcwgandhinagar.com The pyridine nitrogen is electron-withdrawing, which deactivates the entire ring system towards attack by electrophiles, similar to a nitrobenzene (B124822) ring. uoanbar.edu.iq Furthermore, the nitrogen's basic lone pair readily reacts with the acidic reagents typically used for EAS (e.g., in nitration or sulfonation), forming a pyridinium (B92312) ion. This places a positive charge on the nitrogen, which further and very strongly deactivates the ring. gcwgandhinagar.comuoanbar.edu.iq

For this compound, the situation is even more challenging:

The ring is already deactivated by the nitrogen atom.

It is further deactivated by two electron-withdrawing halogen substituents (bromo and chloro).

The only activating group is the C4-ethyl group, but its weak activating effect is insufficient to overcome the powerful deactivation by the nitrogen and halogens.

As a result, standard electrophilic aromatic substitution reactions like nitration, sulfonation, halogenation, and Friedel-Crafts reactions are generally not viable on the this compound scaffold under normal conditions. gcwgandhinagar.com Useful electrophilic substitutions on pyridines typically require the presence of potent electron-donating groups like amino or methoxy (B1213986) groups, which are not present here. gcwgandhinagar.com

Chemoselective Functional Group Interconversions and Late-Stage Derivatization

The presence of three distinct functional handles—a C-Cl bond, a C-Br bond, and an ethyl group—on the this compound scaffold allows for a variety of selective, late-stage modifications.

The differential reactivity of the carbon-chlorine and carbon-bromine bonds is most effectively exploited in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl. This is based on the bond dissociation energies and the ease of the initial oxidative addition step to the palladium(0) catalyst. baranlab.org The C-Br bond is weaker and more reactive than the C-Cl bond.

This reactivity difference allows for the chemoselective functionalization of the C5-Br bond while leaving the C2-Cl bond intact. For instance, a Suzuki coupling using a boronic acid with a palladium catalyst like Pd(PPh₃)₄ can be performed selectively at the C5 position under controlled conditions. The resulting 2-chloro-5-aryl-4-ethylpyridine can then undergo a subsequent reaction at the C2 position, such as an SNAr reaction, to install a different group.

Table 2: Chemoselective Cross-Coupling of 5-Bromo-2-chloropyridine

Reaction Type Reagent Catalyst System Site of Reaction Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, Base C5 2-Chloro-5-aryl-4-ethylpyridine
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI, Base C5 2-Chloro-4-ethyl-5-alkynylpyridine
Buchwald-Hartwig Amination Amine Pd catalyst, Ligand, Base C5 N-Aryl/alkyl-2-chloro-4-ethylpyridin-5-amine

This table illustrates the general principle of chemoselectivity based on the higher reactivity of the C-Br bond in palladium-catalyzed reactions.

The ethyl group at the C4 position offers further opportunities for derivatization. The methylene (B1212753) (-CH₂-) group adjacent to the pyridine ring is a benzylic-like position and is thus activated for certain transformations.

Oxidation: The methylene group can be oxidized to a carbonyl group (ketone) or a hydroxyl group (alcohol). For instance, microbial transformation of 4-ethylpyridine (B106801) has been shown to produce 4-(1-hydroxyethyl)pyridine. researchgate.net Chemical oxidizing agents can also be employed, although care must be taken to avoid oxidation of the pyridine ring itself.

Halogenation: Radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position to form 5-Bromo-2-chloro-4-(1-bromoethyl)pyridine. This new halide can then be used in subsequent substitution or elimination reactions.

These transformations of the ethyl side chain are typically performed after modifications to the ring to prevent interference from the reactive sites on the pyridine core.

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms for Halogenated Pyridine (B92270) Transformations

The dual halogenation in 5-Bromo-2-chloro-4-ethylpyridine, with a bromine atom at the 5-position and a chlorine atom at the 2-position, presents distinct opportunities for selective functionalization. The electronic properties of the pyridine ring, combined with the different lability of the C-Br and C-Cl bonds, govern the mechanistic pathways these transformations follow.

Cross-coupling reactions, frequently catalyzed by transition metals like palladium, are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for these reactions is primarily composed of three critical steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: This is typically the initial step, where the low-valent metal catalyst inserts into the carbon-halogen bond of the halopyridine. This process involves the oxidation of the metal center (e.g., from Pd(0) to Pd(II)). youtube.com For a dihalogenated substrate like this compound, the selectivity of oxidative addition is paramount. The carbon-bromine bond is weaker than the carbon-chlorine bond, and therefore, oxidative addition generally occurs preferentially at the C-Br bond. Computational studies on rhodium-promoted direct arylation have shown that the oxidative addition of C(sp²)–Cl bonds is a key step, with the reaction kinetics being controlled by the C–Cl bond dissociation energy. nih.gov

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. Two ligands from the metal coordination sphere couple and are expelled from the metal complex, forming the new desired bond and regenerating the low-valent metal catalyst. libretexts.org For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation to one another on the metal center. libretexts.org This step is essentially the microscopic reverse of oxidative addition and results in the reduction of the metal's oxidation state (e.g., from Pd(II) to Pd(0)). youtube.com The entire process allows for the selective replacement of a halogen atom with a new functional group.

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle
StepDescriptionChange in Metal Oxidation StateExample Reaction
Oxidative AdditionThe active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.0 → +2Ar-X + Pd(0) → Ar-Pd(II)-X
TransmetalationAn organometallic reagent (R-M) transfers its organic group (R) to the palladium complex, displacing the halide.No ChangeAr-Pd(II)-X + R-M → Ar-Pd(II)-R + M-X
Reductive EliminationThe two organic groups (Ar and R) on the palladium complex couple and are eliminated, forming the product and regenerating the catalyst.+2 → 0Ar-Pd(II)-R → Ar-R + Pd(0)

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like pyridine. The presence of electron-withdrawing halogen atoms further activates the ring toward nucleophilic attack. The generally accepted mechanism is a two-step addition-elimination process. libretexts.org

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This attack is facilitated by the electron-deficient nature of the pyridine ring. The attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net For this compound, attack is most likely at the C2 or C6 (if unsubstituted) positions due to activation by the ring nitrogen.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group from the Meisenheimer complex. libretexts.org

While SNAr reactions were traditionally considered stepwise, recent studies suggest that many are actually concerted, existing on a mechanistic continuum. rsc.org The specific pathway can be influenced by the nucleophile, the substrate, and the solvent. researchgate.netrsc.org Computational studies on the halogenation of pyridines via phosphonium (B103445) salts indicate that the carbon-halogen bond formation occurs through a stepwise SNAr pathway. nih.govacs.org

An alternative to ionic pathways involves the generation of pyridyl radical intermediates. These species can be formed through the single-electron reduction of halopyridines, often initiated by photoredox catalysis. nih.gov This approach provides a regiosepecific method for generating aryl radicals, as the radical forms at the position of the cleaved carbon-halogen bond. nih.gov

The mechanism typically involves:

Single Electron Transfer (SET): A photocatalyst, upon excitation by light, transfers a single electron to the halopyridine substrate.

Radical Anion Formation and Fragmentation: The resulting radical anion is unstable and rapidly fragments, cleaving the carbon-halogen bond to produce a pyridyl radical and a halide anion. Studies have shown that the rate of this fragmentation is significantly different for various halogens, following the trend I > Br > Cl. nih.gov This differential reactivity could, in principle, be exploited for selective functionalization of this compound.

Radical Reaction: The pyridyl radical can then engage in various reactions, such as addition to alkenes or alkynes, to form new carbon-carbon bonds. nih.govresearchgate.net

Applications of Density Functional Theory (DFT) in Halopyridine Research

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms of halogenated pyridines. It allows researchers to model electronic structures, predict reactivity, and map out energy landscapes of chemical reactions. mostwiedzy.placs.org

DFT calculations are highly effective in predicting the outcomes of reactions involving substituted pyridines. By calculating the energies of potential intermediates and transition states, chemists can determine the most likely reaction pathway.

Reactivity and Regioselectivity: For SNAr reactions on 3-substituted 2,6-dichloropyridines, DFT studies have shown that regioselectivity does not always correlate with simple electronic or lipophilic parameters but can be strongly influenced by sterics, as described by the Verloop steric parameter B1. researchgate.net Furthermore, solvent effects play a crucial role; DFT, combined with appropriate solvation models, can predict how the reaction environment alters regioselectivity. researchgate.net In a molecule like this compound, DFT could be used to predict whether a nucleophile would preferentially attack the C2 or C5 position under various conditions.

Selectivity-Determining Steps: Computational studies of pyridine halogenation revealed that while the C-halogen bond formation proceeds via an SNAr pathway, the rate-determining step is actually the subsequent elimination of a phosphine (B1218219) byproduct. nih.govacs.org This insight, gained through DFT, is crucial for optimizing reaction conditions.

Table 2: DFT Predictions of Regioselectivity in Reactions of Substituted Pyridines
Reaction TypeSubstrate ClassControlling Factor Predicted by DFTPredicted Outcome
Nucleophilic Aromatic Substitution (SNAr)3-substituted 2,6-dichloropyridinesSteric parameter (Verloop B1) of the 3-substituentBulky substituents at the 3-position direct nucleophilic attack to the 6-position. researchgate.net
Diels-Alder Cycloaddition2-substituted 1,3-dienes and alkynyldihaloboranesSecondary orbital interactionsStabilization of the "meta" transition structure leads to "meta" regioselectivity. nih.gov
Nucleophilic Addition to Pyridynes3-halide substituted 3,4-pyridynesPyridyne bond distortionThe position of the halide perturbs the pyridyne, controlling the regioselectivity of nucleophilic attack.

One of the most powerful applications of DFT is the ability to locate and characterize the geometry and energy of transition states—the highest energy points along a reaction coordinate. youtube.com This information is vital for understanding reaction barriers and kinetics.

Electronic Structure Analysis and Intermolecular Interactions

A thorough analysis of the electronic structure of this compound would be crucial to understanding its reactivity and potential applications. Such an analysis would typically involve quantum chemical calculations to determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These parameters provide insight into the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, the study of intermolecular interactions is fundamental to understanding the compound's properties in the solid state, such as its crystal packing and melting point. For a molecule like this compound, which contains halogen atoms (bromine and chlorine) and a pyridine ring, one would expect a variety of non-covalent interactions. These could include halogen bonding (where the bromine or chlorine atom acts as an electrophilic region), π-π stacking between pyridine rings, and various van der Waals forces. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are powerful tools for visualizing and quantifying these interactions.

However, at present, no published studies have reported these specific electronic or intermolecular interaction analyses for this compound.

Advanced Computational Modeling Techniques for Chemical Reactivity

Advanced computational modeling serves as a powerful tool to predict and understand the chemical reactivity of a molecule. Techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods can be employed to calculate reaction energies, activation barriers, and transition state geometries for various potential reactions involving this compound.

For this specific compound, computational models could explore its reactivity in several key transformations. For example, the chlorine and bromine substituents are potential leaving groups in nucleophilic aromatic substitution reactions. Computational studies could predict the relative ease of substitution at the C2 and C5 positions and how the ethyl group at the C4 position influences this reactivity. Additionally, the pyridine nitrogen is a site for potential N-alkylation or coordination to metal centers. Modeling these reactions would provide valuable data on the compound's synthetic utility.

Global and local reactivity descriptors, derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, would offer further quantitative measures of its reactivity. These descriptors help in identifying the most reactive sites within the molecule towards different types of reagents.

Unfortunately, the scientific literature currently lacks any such advanced computational modeling studies specifically applied to this compound. While general principles of pyridine reactivity are well-established, specific quantitative predictions for this molecule are not available.

Applications As a Pivotal Building Block in Advanced Chemical Synthesis

Integration into Complex Heterocyclic Synthesis

The utility of a building block in the synthesis of complex heterocyclic systems is a key measure of its importance. This often involves its participation in reactions that build molecular complexity efficiently.

Role in Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. These reactions rely on the orchestrated reactivity of the functional groups within the starting materials. Although the structure of 5-Bromo-2-chloro-4-ethylpyridine appears suitable for such transformations, dedicated studies detailing its role in specific multi-component or cascade reaction sequences are not present in the reviewed scientific literature.

Design and Synthesis of Pyridine-Based Compound Libraries

The generation of compound libraries is a cornerstone of modern drug discovery and materials science. Scaffolds that can be readily and diversely functionalized are highly valued for this purpose. For instance, related structures like 2-chloro-5-bromopyridine have been successfully immobilized on solid supports and subjected to various reactions to create libraries of pyridine-based compounds. googleapis.compatsnap.com However, specific research demonstrating the use of this compound as a central scaffold for the design and synthesis of pyridine-based compound libraries has not been identified in published studies.

Functional Pyridine (B92270) Scaffolds in Medicinal Chemistry Research

Pyridine and its derivatives are a mainstay in medicinal chemistry, forming the core of numerous pharmaceuticals. bldpharm.com The specific substitution pattern of this compound makes it a candidate for such applications, although documented examples are sparse.

Precursors for Drug-Like Molecules and Agrochemicals

Halogenated pyridines are frequently used as intermediates in the synthesis of both pharmaceuticals and agrochemicals. google.com The bromine and chlorine atoms on the this compound ring can be selectively targeted in cross-coupling reactions to introduce a variety of other functional groups, thereby building molecular complexity. While it is listed by chemical suppliers and appears in some patent literature as a potential intermediate, detailed synthetic routes starting from this compound to produce specific, named drug-like molecules or agrochemicals are not extensively documented in peer-reviewed research.

Strategies for Fragment-Based Drug Design Utilizing Pyridine Moieties

Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. mdpi.comchemicalbook.combldpharm.com Pyridine moieties are common components of fragment libraries. In principle, this compound could serve as a starting point for developing such fragments. However, there is no specific mention in the scientific literature of its inclusion in fragment libraries or its use in FBDD screening campaigns.

Contributions to Materials Science Research

The pyridine ring is also a valuable component in materials science, where its electronic and coordinating properties are exploited in the development of polymers, ligands for catalysis, and functional materials. While related bromo- and chloro-substituted pyridines have found applications in this field, there are no specific research articles or patents that detail the contributions or applications of this compound in materials science.

Development of Novel Materials with Tailored Electronic and Optical Properties

The quest for innovative materials with specific electronic and optical characteristics is a driving force in modern materials science. Halogenated and alkylated pyridines, such as this compound, serve as crucial building blocks in the design of these new materials. The inherent reactivity of the carbon-halogen bonds in this compound allows for its incorporation into larger molecular frameworks, thereby influencing the electronic and photophysical properties of the resulting materials.

The presence of both bromine and chlorine atoms on the pyridine ring offers a distinct advantage for synthetic chemists. These halogens can be selectively replaced through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of new carbon-carbon bonds with boronic acids or esters. smolecule.com This selective functionalization is key to constructing conjugated systems with extended π-electron delocalization, a fundamental requirement for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By strategically replacing the halogen atoms with different aromatic or heteroaromatic groups, researchers can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), directly impacting the material's electronic and optical properties.

Scaffolds for Specialty Polymers and Resins

In polymer chemistry, the properties of the final material are intrinsically linked to the structure of the monomeric units. This compound can be utilized as a functional monomer or a precursor to monomers for the synthesis of specialty polymers and resins. The pyridine ring itself can impart desirable thermal stability and specific solubility characteristics to the polymer backbone.

The true versatility of this compound in this context lies in its ability to undergo polymerization or to be grafted onto existing polymer chains. The halogen substituents provide reactive handles for polymerization reactions. For instance, after the conversion of one of the halogen groups, the remaining halogen can be used as a site for post-polymerization modification. This allows for the introduction of various functional groups along the polymer chain, leading to materials with tailored properties such as altered hydrophobicity, enhanced adhesion, or specific recognition capabilities. The ethyl group at the 4-position can also influence the physical properties of the resulting polymers, such as their glass transition temperature and solubility, by introducing steric bulk and affecting intermolecular interactions.

Ligands for Transition Metal Catalysis and Complexes

Pyridine-based ligands are ubiquitous in coordination chemistry and transition metal catalysis due to the ability of the nitrogen atom to coordinate with metal centers. The electronic properties of the pyridine ring can be modulated by the presence of substituents, which in turn influences the catalytic activity and stability of the resulting metal complex.

This compound serves as a valuable precursor for the synthesis of bespoke ligands. The chloro and bromo groups can be substituted through nucleophilic substitution reactions to introduce a wide array of donor atoms (such as phosphorus, sulfur, or other nitrogen-containing moieties) that can coordinate to transition metals. smolecule.com The ability to perform selective substitutions at the 2- and 5-positions allows for the creation of bidentate or even polydentate ligands with well-defined geometries.

The electronic nature of the ethyl group, along with the remaining halogen (if any), can fine-tune the electron-donating or -withdrawing properties of the pyridine nitrogen. This modulation of the ligand's electronic character is crucial for optimizing the performance of a metal catalyst in a specific chemical transformation, affecting aspects such as reaction rate, selectivity, and catalyst lifetime.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for Halopyridines

The chemical industry's growing emphasis on sustainability has spurred significant research into "green" synthetic methods. For halogenated pyridines, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Traditional methods for producing compounds like 5-Bromo-2-chloro-4-ethylpyridine often rely on multi-step syntheses with harsh reagents and produce significant waste.

Future research will likely focus on several key areas to address these challenges. One promising approach is the use of one-pot, multicomponent reactions, which allow for the construction of complex molecules like tetraarylpyridines from simple, readily available starting materials in a single step, often with water as the only byproduct. acs.org Such strategies significantly improve atom economy and reduce the need for purification of intermediates. For instance, a one-pot, four-component annulation of aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of 2,3,4,6-tetraarylpyridines under solvent-free conditions. acs.org

Moreover, the use of microwave-assisted synthesis is gaining traction as a green chemistry tool. nih.gov This technique can dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.gov The development of catalytic systems that operate under milder conditions and with higher selectivity is also a critical avenue. For example, using catalysts like surface-modified PET@UiO-66 vials for the synthesis of 2,4,6-trisubstituted pyridines represents a move towards reusable and more environmentally friendly catalytic systems. acs.org

The table below illustrates a comparison of traditional versus emerging green synthesis approaches for substituted pyridines, a class of compounds to which this compound belongs.

FeatureTraditional SynthesisGreen Synthesis Approaches
Reagents Often stoichiometric, hazardous reagents (e.g., strong acids/bases, toxic metals).Catalytic amounts of reusable catalysts, less hazardous starting materials. acs.org
Solvents Volatile organic compounds (VOCs).Greener solvents (e.g., water, ionic liquids) or solvent-free conditions. acs.org
Energy Prolonged heating using conventional methods.Microwave irradiation, leading to shorter reaction times and lower energy consumption. nih.gov
Waste Significant production of byproducts and waste streams.Higher atom economy, minimal waste generation. acs.org
Efficiency Often multi-step with purification at each stage.One-pot, multicomponent reactions leading to higher overall efficiency. acs.orgnih.gov

Exploration of Novel Catalytic Systems for Challenging Transformations

The functionalization of the pyridine (B92270) ring, particularly at specific positions, remains a significant challenge due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom. rsc.org The development of novel catalytic systems is paramount to overcoming these hurdles and enabling the selective modification of compounds like this compound.

Transition-metal catalysis has been a workhorse in this field, with significant progress in C-H activation and functionalization. beilstein-journals.orgnih.gov Future research will likely focus on the development of catalysts that can achieve high regioselectivity, especially for the less reactive C-3 and C-4 positions. nih.govnih.gov For instance, palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups has shown high selectivity for the 3- and 4-positions. nih.gov The use of Lewis acids in conjunction with transition metals, such as nickel, can activate the pyridine ring and facilitate C-2 alkenylation under mild conditions. rsc.orgacs.org

Furthermore, the exploration of rare-earth metal catalysts is an emerging area that holds promise for novel reactivity. beilstein-journals.orgnih.gov These catalysts have shown effectiveness in the ortho-C(sp²)-H functionalization of pyridines with various partners. nih.gov Photocatalysis is another burgeoning field, offering new pathways for pyridine functionalization via the generation of pyridinyl radicals under mild, light-driven conditions. acs.org

The following table summarizes some of the novel catalytic systems being explored for pyridine functionalization.

Catalytic SystemTransformationKey Advantages
Palladium/Lewis Acid C-H Arylation/AlkenylationHigh regioselectivity for C-3 and C-4 positions, mild reaction conditions. nih.govacs.org
Nickel/Lewis Acid C-2 AlkenylationDirect functionalization of the C-2 position under mild conditions. acs.org
Rhodium/Aluminum Heterobimetallic ortho-C-H MonoalkylationSelective monoalkylation of 2,6-unsubstituted pyridines. beilstein-journals.orgnih.gov
Iridium Complexes C-H Borylation/AlkylationAccess to borylated and alkylated pyridines for further functionalization. nih.gov
Photocatalysis (Organocatalysts) C-4 AllylationNovel positional selectivity via pyridinyl radical intermediates. acs.org
Rare-Earth Metal Complexes ortho-C-H FunctionalizationUnique reactivity and potential for new transformations. beilstein-journals.orgnih.gov

Advanced Computational Predictions for De Novo Design of Pyridine-Based Molecules

The integration of computational chemistry into the drug discovery and materials science workflow is revolutionizing how new molecules are designed. For pyridine-based structures like this compound, in silico methods can predict a wide range of properties, from reactivity and spectral characteristics to biological activity and potential toxicity. nih.govnih.govresearchgate.netnih.gov

De novo design algorithms, coupled with quantum mechanical calculations and machine learning, can generate novel pyridine derivatives with desired functionalities. These computational tools can screen vast virtual libraries of compounds, prioritizing those with the highest probability of success for synthesis and testing. researchgate.netresearchgate.net For example, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies can be used to design pyridine and pyrimidine-based inhibitors for specific biological targets, such as enzymes implicated in disease. nih.gov

Computational studies can also elucidate reaction mechanisms, helping to explain observed regioselectivity and reactivity patterns in pyridine functionalization. nih.gov This understanding is crucial for the rational design of new catalysts and reaction conditions. For instance, density functional theory (DFT) studies can establish the geometry of pyridine derivatives and help to correlate their structure with their antimicrobial activity. nih.gov

The synergy between computational prediction and experimental validation is expected to accelerate the discovery of new pyridine-based molecules with tailored properties.

Integration of Automated Synthesis and High-Throughput Screening in Pyridine Chemistry

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput screening (HTS) techniques. nih.govresearchgate.net For pyridine chemistry, this means moving from the traditional, one-at-a-time synthesis of molecules to a more streamlined, parallel approach.

Automated flow chemistry systems are particularly well-suited for the synthesis of pyridine libraries. nih.govlabmanager.com These systems allow for the precise control of reaction parameters, rapid optimization, and the telescoping of multiple reaction steps into a continuous process. nih.gov For example, the automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines has been demonstrated using a combination of photoredox catalysis and flow chemistry. nih.gov

The integration of automated synthesis with HTS allows for the rapid generation and evaluation of large numbers of pyridine derivatives. This powerful combination enables the efficient exploration of structure-activity relationships and the identification of lead compounds with desired biological or material properties. The development of fused pyridine building blocks amenable to high-throughput synthesis is a key step towards generating diverse compound libraries. nih.govresearchgate.net

Discovery of Underexplored Reactivity Modes for Enhanced Synthetic Utility

While significant progress has been made in the functionalization of pyridines, there is still much to explore in terms of their fundamental reactivity. Uncovering new reaction modes can open up novel avenues for the synthesis of complex pyridine-containing molecules.

One area of active research is the dearomatization of the pyridine ring, which can provide access to highly functionalized, non-aromatic nitrogen heterocycles. nih.gov These dearomatized intermediates can then be re-aromatized to yield substituted pyridines that are difficult to access through conventional methods. For example, palladium-catalyzed silaboration of pyridines can lead to silylated dihydropyridines. nih.gov

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is well-established, but the subtle interplay of different halogens and nucleophiles can still offer surprises and opportunities for optimization. sci-hub.se The use of microwave irradiation has been shown to dramatically decrease reaction times for these substitutions. sci-hub.se

Furthermore, the unique electronic properties of the pyridine ring can be modulated by the introduction of various functional groups, leading to altered reactivity. nih.gov For instance, modifying the electronic properties of the pyridine ring in iron-pyridinophane complexes can tune their catalytic activity. nih.gov The exploration of such structure-reactivity relationships will continue to be a fruitful area of research, potentially leading to the discovery of new and unexpected transformations for compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.